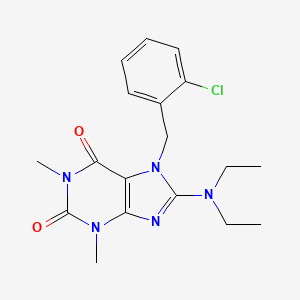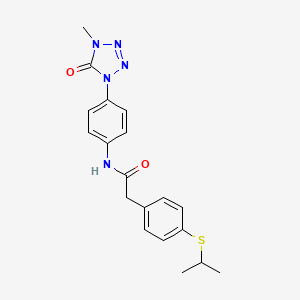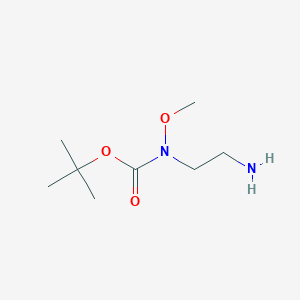
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The dihydrochloride form is obtained by treating the final product with hydrochloric acid, resulting in the formation of the dihydrochloride salt.
化学反応の分析
Types of Reactions
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: Lacks the bromine atom and methanamine group, making it less reactive in certain chemical reactions.
4-Bromo-1-methylpyrazole: Similar structure but lacks the second methyl group, affecting its chemical properties and reactivity.
1,5-Dimethylpyrazole: Lacks the bromine atom, resulting in different reactivity and applications
Uniqueness
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.2ClH/c1-4-6(7)5(3-8)9-10(4)2;;/h3,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIVVZIUSJXZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CN)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2722090.png)
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)
![4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722097.png)
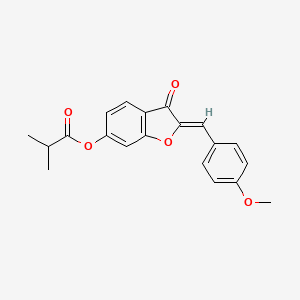
![3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B2722099.png)
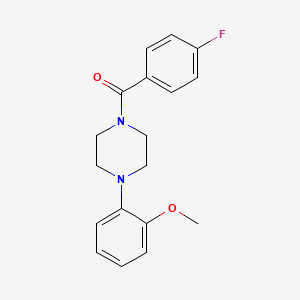


![[1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2722103.png)
